molecular formula C8H15N3 B11733385 ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11733385
M. Wt: 153.22 g/mol
InChI Key: WVGZSVNOHHJJKY-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound has a unique structure that makes it interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine
  • 5-Amino-1-ethylpyrazole

Uniqueness

Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-3-9-7-8-5-6-10-11(8)4-2/h5-6,9H,3-4,7H2,1-2H3

InChI Key

WVGZSVNOHHJJKY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC

Origin of Product

United States

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